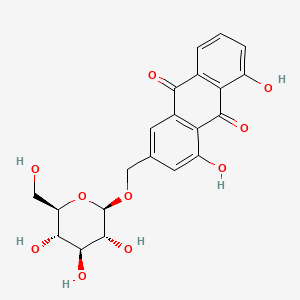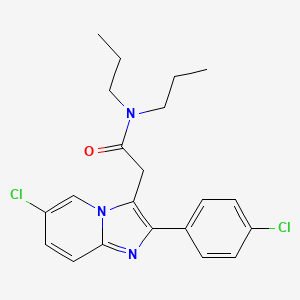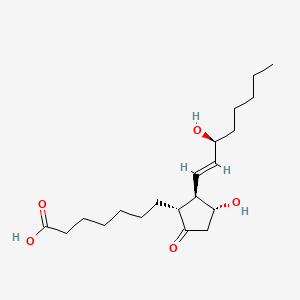
Aspergillomarasmine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspergillomarasmine A is a polyamino acid naturally produced by the mold Aspergillus versicolor. This compound is known for its ability to inhibit antibiotic resistance enzymes, specifically New Delhi metallo-beta-lactamase 1 and Verona integron-encoded metallo-beta-lactamase, making antibiotic-resistant bacteria susceptible to antibiotics . This compound is also toxic to plants, such as barley, where it is referred to as "Toxin C" .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of aspergillomarasmine A involves the solid-phase synthesis of its analogs, which includes structural diversification of each subunit (L-aspartic acid, L-aminopropionic acid 1, and L-aminopropionic acid 2) . The reaction conditions typically involve the use of various reagents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using the mold Aspergillus versicolor. The fermentation conditions, such as pH, temperature, and nutrient availability, are optimized to maximize the yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Aspergillomarasmine A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Aspergillomarasmine A has several scientific research applications, including:
Mécanisme D'action
Aspergillomarasmine A exerts its effects by binding to the zinc ions present in the active site of metallo-beta-lactamases. This binding removes the zinc ions, thereby inhibiting the enzyme’s activity and restoring the efficacy of beta-lactam antibiotics . The molecular targets include New Delhi metallo-beta-lactamase 1 and Verona integron-encoded metallo-beta-lactamase .
Comparaison Avec Des Composés Similaires
Aspergillomarasmine B: This compound is similar to aspergillomarasmine A but contains glycine instead of one of the alanine molecules.
Ethylenediamine-N,N’-disuccinic acid: This compound is a strong zinc-binder and inhibitor of metallo-beta-lactamase NDM-1.
Uniqueness: this compound is unique due to its specific ability to inhibit metallo-beta-lactamases by removing zinc ions from their active sites. This property makes it a valuable compound in the fight against antibiotic-resistant bacteria .
Propriétés
Numéro CAS |
3484-65-9 |
|---|---|
Formule moléculaire |
C10H17N3O8 |
Poids moléculaire |
307.26 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-2-carboxyethyl]amino]-2-carboxyethyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H17N3O8/c11-4(8(16)17)2-12-6(10(20)21)3-13-5(9(18)19)1-7(14)15/h4-6,12-13H,1-3,11H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t4-,5-,6-/m0/s1 |
Clé InChI |
XFTWUNOVBCHBJR-ZLUOBGJFSA-N |
SMILES |
C(C(C(=O)O)NCC(C(=O)O)NCC(C(=O)O)N)C(=O)O |
SMILES isomérique |
C([C@@H](C(=O)O)NC[C@@H](C(=O)O)NC[C@@H](C(=O)O)N)C(=O)O |
SMILES canonique |
C(C(C(=O)O)NCC(C(=O)O)NCC(C(=O)O)N)C(=O)O |
Apparence |
Solid powder |
melting_point |
230-236°C |
Description physique |
Solid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aspergillomarasmine A; Toxin C (Pyrenophora teres); |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(1S,11R,18R)-4,5,15,16-tetramethoxy-10-methyl-19-oxa-10-azatetracyclo[9.8.0.02,7.012,17]nonadeca-2,4,6,12(17),13,15-hexaen-18-ol](/img/structure/B1665721.png)




